molecular formula C11H13BFNO3 B11751651 3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid

3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid

Cat. No.: B11751651
M. Wt: 237.04 g/mol
InChI Key: XPUNUDDGDYAOFL-UHFFFAOYSA-N
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Description

3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C11H13BFNO3. This compound is characterized by the presence of a fluorine atom, a pyrrolidinylcarbonyl group, and a boronic acid moiety attached to a benzene ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid typically involves the following steps:

    Formation of the Pyrrolidinylcarbonyl Intermediate: The initial step involves the reaction of pyrrolidine with a suitable carbonyl compound to form the pyrrolidinylcarbonyl intermediate.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-(1-pyrrolidinylcarbonyl)benzeneboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidinylcarbonyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13BFNO3

Molecular Weight

237.04 g/mol

IUPAC Name

[3-fluoro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C11H13BFNO3/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-3-1-2-4-14/h5-7,16-17H,1-4H2

InChI Key

XPUNUDDGDYAOFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCCC2)(O)O

Origin of Product

United States

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